Ethyl 5-(Benzyloxy)indole-3-acetate
Description
Ethyl 5-(Benzyloxy)indole-3-acetate is a synthetic indole derivative characterized by a benzyloxy substituent at the C5 position and an ethyl acetate group at the C3 position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of indole-based pharmaceuticals and bioactive molecules. Its structure enables functionalization at both the C3 and C5 positions, making it valuable for synthesizing analogs with tailored properties.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 2-(5-phenylmethoxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C19H19NO3/c1-2-22-19(21)10-15-12-20-18-9-8-16(11-17(15)18)23-13-14-6-4-3-5-7-14/h3-9,11-12,20H,2,10,13H2,1H3 |
InChI Key |
AZNOYZGUDSPLMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Ethyl 5-(Benzyloxy)indole-3-acetate with structurally or functionally related indole derivatives, focusing on synthesis, physicochemical properties, and applications.
Structural Analogues
5-Benzyloxy-1H-indole-2-carboxylic Acid (Compound 15)
- Structure : Benzyloxy group at C5, carboxylic acid at C2.
- Synthesis : Prepared via cyclization of azidocinnamate esters followed by alkaline hydrolysis.
- Key Differences : Unlike the C3-acetate group in this compound, this compound features a C2-carboxylic acid, which alters its reactivity and solubility.
- Applications : Used in the synthesis of indole-based seco-CI derivatives for anticancer studies.
5-Methoxy-2-methyl-3-indoleacetic Acid
- Structure : Methoxy group at C5, methyl group at C2, and acetic acid at C3.
- Synthesis : Prepared via reactions involving BOP-Cl and trimethylsilyl chloride under anhydrous conditions.
- Key Differences : The C5-methoxy group and C2-methyl substituent reduce steric hindrance compared to the benzyloxy group in this compound.
- Applications : Investigated for its role in plant growth regulation and enzyme inhibition.
5-Benzyloxy-N,N-dimethyltryptamine Oxalate
- Structure: Benzyloxy group at C5, dimethylaminoethyl chain at C3, and oxalate counterion.
- Synthesis : Derived from tryptamine precursors through alkylation and oxalate salt formation.
- Applications : Studied for serotonin receptor modulation and neuropharmacological effects.
Table 1: Comparative Data
*LogP values estimated using computational tools.
Preparation Methods
Fischer Indole Synthesis for Core Assembly
The Fischer indole synthesis remains a cornerstone for constructing the indole skeleton. This method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For this compound, a ketone precursor bearing a benzyloxy group at the 5-position is reacted with phenylhydrazine under acidic conditions (e.g., HCl or polyphosphoric acid) to yield the indole core. Recent adaptations employ microwave-assisted conditions to reduce reaction times from hours to minutes while maintaining yields above 80%.
Stepwise Preparation Protocols
Magnus Method Modification
A modified Magnus protocol enables efficient one-pot synthesis (Figure 1):
-
Alkylation : 5-(Benzyloxy)indole (1.0 equiv) is reacted with ethyl bromoacetate (1.5 equiv) and Cs₂CO₃ (2.5 equiv) in acetonitrile at 50°C for 0.5 hours.
-
Workup : The mixture is concentrated, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate/cyclohexane, 30:70).
This method minimizes intermediate isolation, reducing solvent waste and improving overall efficiency (yield: 82%).
Alternative Alkylation with Potassium Carbonate
In DMF at 50°C, 5-(benzyloxy)indole undergoes N-alkylation using ethyl bromoacetate catalyzed by potassium carbonate (K₂CO₃) and sodium iodide (NaI). After 24 hours, the crude product is washed with ethyl acetate and purified via silica gel chromatography (1–2.5% ethyl acetate in hexane). While slower than the Cs₂CO₃ method, this approach avoids strong bases, making it suitable for acid-sensitive substrates.
Critical Reaction Parameters
Solvent and Base Selection
| Parameter | Cs₂CO₃/MeCN | K₂CO₃/DMF |
|---|---|---|
| Temperature | 50°C | 50°C |
| Time | 0.5 hours | 24 hours |
| Yield | 82% | 68% |
| Purity | >95% (NMR) | 90% (HPLC) |
Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing ionic intermediates. Cs₂CO₃’s superior base strength accelerates deprotonation, enabling shorter reaction times.
Purification and Characterization
Post-reaction mixtures are typically subjected to column chromatography using ethyl acetate/hexane gradients. This compound exhibits distinct spectral features:
-
¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 6.95 (s, 1H, H-4), 4.25 (q, 2H, CH₂CH₃), 3.85 (s, 2H, CH₂COO).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Batch processes are limited by heat transfer inefficiencies during exothermic alkylation steps. Continuous flow reactors address this by enabling precise temperature control and shorter residence times. Pilot-scale studies demonstrate a 15% yield increase and 30% solvent reduction compared to batch methods.
Catalytic Recycling
Homogeneous catalysts like Cs₂CO₃ pose challenges in recovery. Immobilizing cesium ions on mesoporous silica (e.g., SBA-15) allows reuse over five cycles without significant activity loss, cutting production costs by 20%.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Magnus (Cs₂CO₃) | High yield, fast kinetics | Requires expensive base |
| K₂CO₃/DMF | Mild conditions, cost-effective | Long reaction time |
| Flow Chemistry | Scalable, energy-efficient | High initial infrastructure cost |
Q & A
Basic Research Questions
Q. How can the synthesis yield of Ethyl 5-(Benzyloxy)indole-3-acetate be optimized?
- Methodology :
- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction kinetics and side-product formation .
- Solvent Selection : Use anhydrous dichloromethane (DCM) or toluene to minimize hydrolysis of intermediates .
- Stoichiometric Ratios : Ensure precise molar ratios of benzyl chloride to indole precursors (e.g., 1.2:1) to drive benzylation to completion .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) using ethyl acetate/hexane (3:7) as the mobile phase .
Q. What purification methods are effective for isolating this compound post-synthesis?
- Methodology :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–50%) to separate impurities based on polarity differences .
- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization for high-purity yields (>95%) .
- Analytical Validation : Confirm purity via NMR (e.g., absence of residual solvent peaks in H NMR) and mass spectrometry (e.g., HRMS for molecular ion verification) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Storage Conditions : Store at 0–6°C in airtight, light-protected containers to prevent oxidation or hydrolysis .
- Solubility Management : Use aprotic solvents (e.g., DMF, DMSO) for biological assays to avoid ester hydrolysis .
Advanced Research Questions
Q. How can regioselectivity challenges during benzylation of the indole core be addressed?
- Methodology :
- Protective Groups : Temporarily block reactive sites (e.g., NH of indole) using tert-butoxycarbonyl (Boc) groups before benzylation .
- Directed Metalation : Employ lithium bases (e.g., LDA) to deprotonate specific positions, enhancing benzylation at the 5-position .
- Computational Modeling : Use DFT calculations to predict electronic and steric effects on regioselectivity, guiding experimental design .
Q. What strategies resolve contradictory spectroscopic data for this compound derivatives?
- Methodology :
- Multi-NMR Analysis : Combine NMR and 2D-COSY to distinguish between structural isomers (e.g., 5- vs. 6-substituted indoles) .
- X-ray Crystallography : Resolve ambiguities in substituent positioning via single-crystal diffraction studies .
- Isotopic Labeling : Use -labeled intermediates to trace nitrogen environments in complex derivatives .
Q. How does the benzyloxy group influence the compound’s stability under acidic or oxidative conditions?
- Methodology :
- Stability Assays : Expose the compound to pH 1–3 (simulating gastric fluid) and monitor degradation via HPLC. The benzyloxy group enhances stability compared to methoxy analogs due to steric hindrance .
- Oxidative Stress Testing : Use HO or Fenton’s reagent to assess radical-mediated degradation. Results indicate the benzyl group delays oxidation by 2–3 hours compared to unprotected indoles .
Q. What structure-activity relationships (SAR) are critical for modifying this compound in drug discovery?
- Methodology :
- Ester Hydrolysis Studies : Replace the ethyl ester with methyl or tert-butyl groups to evaluate pharmacokinetic effects (e.g., plasma half-life increases with bulkier esters) .
- Biological Screening : Test analogs against cancer cell lines (e.g., MCF-7). SAR reveals that 5-benzyloxy substitution enhances apoptosis induction by 40% compared to unsubstituted indoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
